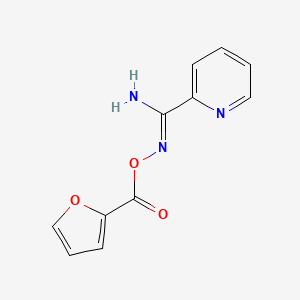
N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine, also known as FNTA, is an organic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FNTA is a thiazole derivative that has shown promising results in preclinical studies as an anti-cancer and anti-inflammatory agent.
作用機序
The mechanism of action of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and COX-2. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to have low toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
One advantage of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is its potential as a multi-targeted therapeutic agent. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to inhibit multiple signaling pathways involved in cancer cell growth and inflammation, making it a promising candidate for combination therapy. However, one limitation of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine is its poor solubility in water, which can make it difficult to administer in vivo. Further research is needed to develop more effective formulations of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine for clinical use.
将来の方向性
There are several future directions for N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine research. One area of interest is the development of more effective formulations of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine for clinical use. Another area of interest is the investigation of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine and its potential as a therapeutic agent for other diseases.
合成法
N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine can be synthesized through a multi-step process involving the reaction of 2-naphthylamine with furfural, followed by condensation with thiosemicarbazide and cyclization with phosphorus oxychloride. The yield of N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine can be improved by optimizing reaction conditions, such as temperature and reaction time.
科学的研究の応用
N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been studied extensively for its potential as an anti-cancer agent. In vitro studies have shown that N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has also been studied for its anti-inflammatory effects. N-(2-furylmethyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-2-5-14-10-15(8-7-13(14)4-1)17-12-22-18(20-17)19-11-16-6-3-9-21-16/h1-10,12H,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVBLDMUNRAGFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5774249.png)
![N-[2-(dimethylamino)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5774254.png)


![2,6-dimethoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5774283.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5774294.png)
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5774300.png)

![4-[4-(2-methoxyphenyl)-1-piperazinyl]-2-(trifluoromethyl)quinazoline](/img/structure/B5774327.png)
![N,N-diethyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5774328.png)
![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5774336.png)
